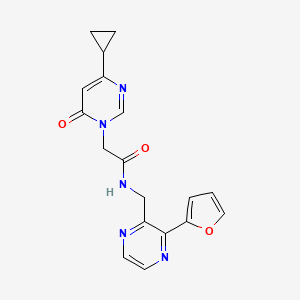

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a fascinating compound with a unique structure that presents significant interest in the fields of chemistry and pharmacology Its intricate arrangement of functional groups makes it an ideal candidate for various synthetic and biological studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves several key steps. Typically, the process begins with the formation of the pyrimidine core, followed by the introduction of the furan and pyrazine moieties. The cyclopropyl group is added in one of the final steps to ensure the integrity of the pyrimidine ring throughout the synthesis. Reaction conditions often require the use of specific catalysts and solvents to facilitate the efficient formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound demands precise control over reaction parameters to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the manufacturing process. These methods not only enhance productivity but also ensure reproducibility and scalability, essential for large-scale applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in understanding the compound's reactivity and potential transformations.

Common Reagents and Conditions: For oxidation reactions, common reagents such as hydrogen peroxide or chromic acid may be used. Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically occur under conditions where nucleophiles or electrophiles are introduced to replace specific groups within the compound.

Major Products: The products formed from these reactions vary depending on the reagents and conditions employed. For example, oxidation may yield oxo-derivatives, while reduction could lead to alcohol or amine products. Substitution reactions might result in modified compounds with altered functional groups, potentially enhancing their biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects . Initial studies suggest that it may act as an inhibitor of certain enzymes and receptors, modulating pathways involved in cell signaling and metabolism. The unique structural features allow it to interact effectively with various biological targets, making it a candidate for drug development.

Potential therapeutic areas include:

- Anticancer Activity: Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Properties: Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Antiviral Effects: Preliminary studies suggest potential antiviral activity, warranting further investigation.

Pharmacology

Pharmacological studies focus on understanding the compound's mechanism of action at the molecular level. Interaction studies have shown that it can bind to specific receptors and enzymes, influencing their activity.

Key findings include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It shows promise in modulating receptor activity, which could lead to therapeutic applications in various diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Assays: A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.

- Inflammatory Models: In vivo models showed that administration of the compound reduced markers of inflammation, suggesting its potential use in treating inflammatory disorders.

- Mechanistic Studies: Molecular docking studies revealed that the compound effectively binds to target proteins involved in cancer progression, supporting its role as a lead compound for further drug development.

Mecanismo De Acción

The compound's mechanism of action involves interactions with specific molecular targets and pathways. Its structure allows it to bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to its observed effects. Understanding these interactions is crucial for elucidating the compound's full therapeutic potential.

Comparación Con Compuestos Similares

When compared to similar compounds, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide stands out due to its unique combination of functional groups and structural features. Compounds such as pyrimidine derivatives or pyrazine-containing molecules may share some similarities but lack the same level of versatility and potential for diverse applications. Some similar compounds include 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl derivatives and furan-pyrazine hybrids, which are often studied for their specific properties and uses.

This detailed examination showcases the remarkable nature of this compound and its significant potential across various fields of study

Actividad Biológica

The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a cyclopropyl group and a furan-pyrazine moiety, suggest promising interactions with biological targets, making it an area of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3, with a molecular weight of approximately 350.4 g/mol. The presence of nitrogen and oxygen atoms in its structure indicates potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 350.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Initial studies indicate that it may function as an inhibitor of specific enzymes, potentially modulating metabolic processes and influencing disease pathways.

- Enzyme Inhibition : The compound may inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses, which suggests therapeutic potential in treating autoimmune disorders and cardiovascular diseases .

- Cell Signaling Modulation : By interacting with molecular targets, it may influence pathways related to cell proliferation and apoptosis.

Biological Studies and Findings

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar structural frameworks exhibit varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's structural analogs have shown moderate to strong inhibition against these pathogens, suggesting potential applications in infectious disease treatment .

- Anticancer Potential : Compounds with similar pyrimidine structures have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth through mechanisms involving apoptosis induction .

- Neuroprotective Effects : Some studies suggest that derivatives can protect neuronal cells from oxidative stress-induced damage, highlighting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have explored the biological activity of compounds related to or structurally similar to this compound:

- Study on MPO Inhibition : A study demonstrated that a related compound showed significant inhibition of MPO in vitro and in vivo, suggesting that the target compound could exhibit similar inhibitory effects, potentially leading to reduced inflammation in clinical settings .

- Antibacterial Screening : A series of synthesized compounds were screened for antibacterial activity, revealing that those with the pyrimidine core exhibited effective inhibition against several bacterial strains, providing a basis for further exploration of this compound's antimicrobial properties .

Propiedades

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c24-16(10-23-11-22-13(8-17(23)25)12-3-4-12)21-9-14-18(20-6-5-19-14)15-2-1-7-26-15/h1-2,5-8,11-12H,3-4,9-10H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMQJKLFYQPEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.